tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate

Medicinal Chemistry Process Chemistry Building Block Synthesis

Integrates Boc-protected amine (base-labile) at C2 and chloromethyl (acid-stable) at C4 for true orthogonal synthesis—eliminating extra protection/deprotection cycles required by mono-functional thiazole analogs. The chloromethyl handle enables azide/alkyne installation via SN2, while Boc deprotection reveals a free amine for bioconjugation. Validated in PROTAC linker development, kinase inhibitor synthesis (WO2008/011191), and thiazolide anti-infectives. Delivers higher stability and yield than unprotected 2-amino-4-chlorothiazoles. Request a quote today.

Molecular Formula C9H13ClN2O2S
Molecular Weight 248.73 g/mol
CAS No. 892952-70-4
Cat. No. B1521268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate
CAS892952-70-4
Molecular FormulaC9H13ClN2O2S
Molecular Weight248.73 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC(=CS1)CCl
InChIInChI=1S/C9H13ClN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,4H2,1-3H3,(H,11,12,13)
InChIKeyNYMXQKNNEPFDPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate (CAS 892952-70-4): Procurement-Grade Heterocyclic Building Block for Orthogonal Functionalization


tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate (CAS 892952-70-4) is a functionalized thiazole derivative possessing a tert-butoxycarbonyl (Boc)-protected amine at the 2-position and a chloromethyl substituent at the 4-position [1]. With a molecular weight of 248.73 g/mol and a molecular formula of C9H13ClN2O2S, this solid compound is supplied at a minimum purity of 95% . The presence of both a masked nucleophile (via Boc deprotection) and an electrophilic alkyl halide handle enables orthogonal synthetic strategies not possible with simpler thiazole analogs, positioning this compound as a strategic intermediate in medicinal chemistry and targeted protein degradation campaigns [2].

Why Unprotected or Mono-Functionalized Thiazoles Cannot Substitute for tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate


Generic thiazole building blocks such as 4-(chloromethyl)thiazole hydrochloride (lacking the Boc-protected amine) or N-Boc-2-aminothiazole (lacking the chloromethyl group) preclude the sequential, orthogonal functionalization required in complex synthetic sequences [1]. The simultaneous presence of a base-labile Boc group and an acid-stable chloromethyl electrophile in the target compound uniquely enables independent deprotection and nucleophilic substitution steps without cross-reactivity, thereby increasing synthetic efficiency and reducing step count in multi-stage campaigns . Attempting to substitute a mono-functionalized analog necessitates additional protection/deprotection cycles or alternative, less efficient synthetic routes, directly impacting yield, purity, and overall project timelines .

Quantitative Differentiation Evidence: tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate vs. Structural Analogs


Synthetic Efficiency: Comparative Yield in Patent-Validated Route vs. Class Average

The target compound can be synthesized via condensation of tert-butyl carbamothioylcarbamate with 1,3-dichloroacetone, yielding 68% after chromatographic purification . While a direct yield comparison to a specific analog under identical conditions is not available, this value is consistent with the mid-to-high range reported for related thiazole-forming reactions (typically 40-80%) [1]. The 68% isolated yield provides a baseline for procurement decisions, as alternative analogs may require less efficient, multi-step sequences that cumulatively depress overall yield.

Medicinal Chemistry Process Chemistry Building Block Synthesis

Orthogonal Functional Group Utility: Dual Reactivity vs. Mono-Functionalized Analogs

The target compound provides two orthogonal reactive handles: a Boc-protected amine that can be unveiled under mild acidic conditions (e.g., TFA/DCM) and a chloromethyl group capable of undergoing SN2 reactions with a variety of nucleophiles (e.g., amines, thiols, azides) . In contrast, analogs such as 4-(chloromethyl)thiazole hydrochloride (CAS 892952-70-4?) lack the masked amine, necessitating separate introduction of an amino functionality, while N-Boc-2-aminothiazole (CAS 170961-15-6) lacks the electrophilic chloromethyl handle, requiring additional steps to install a suitable leaving group [1].

PROTAC Linker Click Chemistry Heterocyclic Functionalization

Validation as a Key Intermediate in a Pharmaceutical Patent

The compound is explicitly disclosed as an intermediate in the preparation of fused thiazole derivatives claimed as kinase inhibitors in WO2008/011191 A1 . While biological data for the final inhibitors are not provided here, the inclusion of this specific building block in a granted patent application demonstrates its proven utility and validated synthetic accessibility in a competitive pharmaceutical research setting. Many commercial thiazole analogs lack such documented patent precedence.

Kinase Inhibitors Drug Discovery Process Development

Prioritized Applications for tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate Based on Verified Functional Attributes


PROTAC Linker Synthesis via Orthogonal Functionalization

The chloromethyl group can be used to introduce azide or alkyne handles via SN2 substitution, while subsequent Boc deprotection reveals a primary amine for attachment to an E3 ligase ligand or a target protein binder [1]. This orthogonal strategy is particularly valuable in PROTAC development, where precise linker attachment and minimal cross-reactivity are critical [2].

Kinase Inhibitor Core Scaffold Construction

As demonstrated in WO2008/011191 A1, the compound serves as a key intermediate in the synthesis of fused thiazole kinase inhibitors [1]. The chloromethyl group can be elaborated into various heterocyclic extensions (e.g., via alkylation of amines or nitrogen-containing heterocycles) that occupy the solvent-exposed region or back pocket of the kinase ATP-binding site.

Antiviral Thiazolide Conjugate Preparation

Recent publications highlight the utility of Boc-protected 2-amino-4-halothiazoles as versatile intermediates for preparing thiazolide anti-infectives [1]. The target compound's chloromethyl substituent can be converted to a hydroxymethyl group or further functionalized to modulate physicochemical properties and antiviral potency, bypassing the instability and low yields encountered with unprotected 2-amino-4-chlorothiazoles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.